molecular formula C38H66N14O10 B14214044 N~5~-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine CAS No. 647838-13-9

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine

Cat. No.: B14214044
CAS No.: 647838-13-9
M. Wt: 879.0 g/mol
InChI Key: DVYHAVIDZXAWNN-NFVWBKDSSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine is a complex peptide compound with a molecular structure that includes multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as histidine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the biological context and the specific modifications of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

647838-13-9

Molecular Formula

C38H66N14O10

Molecular Weight

879.0 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C38H66N14O10/c1-9-20(6)30(37(61)62)52-32(56)22(8)47-26(53)15-45-34(58)25(13-23-14-42-17-46-23)49-35(59)29(19(4)5)51-36(60)28(18(2)3)50-27(54)16-44-31(55)21(7)48-33(57)24(39)11-10-12-43-38(40)41/h14,17-22,24-25,28-30H,9-13,15-16,39H2,1-8H3,(H,42,46)(H,44,55)(H,45,58)(H,47,53)(H,48,57)(H,49,59)(H,50,54)(H,51,60)(H,52,56)(H,61,62)(H4,40,41,43)/t20-,21-,22-,24-,25-,28-,29-,30-/m0/s1

InChI Key

DVYHAVIDZXAWNN-NFVWBKDSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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